Bienvenue dans la boutique en ligne BenchChem!

isoxazolidine-3,5-dione

PPAR dual agonism insulin sensitizer metabolic syndrome

Isoxazolidine-3,5-dione (IUPAC: 1,2-oxazolidine-3,5-dione; CAS 115344-44-0) is the unsubstituted five-membered N,O-heterocyclic scaffold bearing two carbonyl groups at the 3- and 5-positions, with molecular formula C₃H₃NO₃ and molecular weight 101.06 Da. Its predicted physicochemical parameters include LogP of −0.89, LogD (pH 7.4) of −0.91, topological polar surface area (TPSA) of 55.4 Ų, three hydrogen-bond acceptors, one hydrogen-bond donor, zero rotatable bonds, and estimated water solubility of approximately 1 × 10⁶ mg/L at 25 °C.

Molecular Formula C3H3NO3
Molecular Weight 101.06 g/mol
CAS No. 115344-44-0
Cat. No. B3085304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisoxazolidine-3,5-dione
CAS115344-44-0
Molecular FormulaC3H3NO3
Molecular Weight101.06 g/mol
Structural Identifiers
SMILESC1C(=O)NOC1=O
InChIInChI=1S/C3H3NO3/c5-2-1-3(6)7-4-2/h1H2,(H,4,5)
InChIKeyPAHVTLRWCQYFEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazolidine-3,5-dione (CAS 115344-44-0) — Core Scaffold Identity and Physicochemical Profile for Procurement Decision-Making


Isoxazolidine-3,5-dione (IUPAC: 1,2-oxazolidine-3,5-dione; CAS 115344-44-0) is the unsubstituted five-membered N,O-heterocyclic scaffold bearing two carbonyl groups at the 3- and 5-positions, with molecular formula C₃H₃NO₃ and molecular weight 101.06 Da . Its predicted physicochemical parameters include LogP of −0.89, LogD (pH 7.4) of −0.91, topological polar surface area (TPSA) of 55.4 Ų, three hydrogen-bond acceptors, one hydrogen-bond donor, zero rotatable bonds, and estimated water solubility of approximately 1 × 10⁶ mg/L at 25 °C . The scaffold serves as the core pharmacophore for a family of derivatives with demonstrated insulin-sensitizing, hypolipidemic, cytotoxic, aldose reductase–inhibitory, and herbicidal activities, and has been described as a cyclic malonic acid derivative that mimics the 1,3-dicarbonyl motif essential for PPARγ engagement [1].

Isoxazolidine-3,5-dione (CAS 115344-44-0) — Why Generic Substitution by Thiazolidinediones, Oxazolidinediones, or Hydantoins Is Not Scientifically Justified


The isoxazolidine-3,5-dione scaffold is not functionally interchangeable with thiazolidine-2,4-diones, 2,4-oxazolidinediones, or hydantoins because the N–O bond at the 1,2-position of the ring creates a distinct electronic distribution, hydrogen-bonding topography, and metabolic susceptibility profile compared to the C–S–C (thiazolidinedione), C–O–C (oxazolidinedione), or C–N–C (hydantoin) ring architectures [1]. This N–O substitution directly enables the dual PPARα/PPARγ agonism observed in isoxazolidine-3,5-dione derivatives — a pharmacological profile that thiazolidinediones such as rosiglitazone and pioglitazone cannot recapitulate because they are selective PPARγ agonists [2]. Furthermore, the 1,3-dicarbonyl motif embedded in the 3,5-positions of the isoxazolidine ring is geometrically constrained by the N–O bond length and angle, yielding a carbonyl–carbonyl distance that differs from that in thiazolidine-2,4-dione, directly affecting the pharmacophore match to the PPAR ligand-binding domain [2][3]. Substituting the scaffold therefore risks losing dual-receptor pharmacology, triglyceride-lowering superiority, and the distinct target-engagement portfolio documented across aldose reductase and IMPDH type II [4][5].

Isoxazolidine-3,5-dione (CAS 115344-44-0) — Quantitative Differentiation Evidence vs. Closest Analogs for Scientific Procurement


Dual PPARα/PPARγ Agonism — Isoxazolidine-3,5-dione Derivative JTT-501 vs. Thiazolidine-2,4-dione Class (Rosiglitazone, Pioglitazone)

The isoxazolidine-3,5-dione derivative JTT-501 activates both PPARγ and PPARα receptors, a dual agonism profile that is structurally precluded in the thiazolidine-2,4-dione (TZD) class. In a direct comparative pharmacological profiling study, JTT-501 activated PPARγ with an EC₅₀ value of 0.28 μM and PPARα with an EC₅₀ of 5.4 μM, demonstrating functional engagement of both receptor subtypes [1]. By contrast, the TZDs rosiglitazone and pioglitazone are selective PPARγ agonists and do not activate PPARα at therapeutic concentrations [1]. This dual-receptor activation arises from the N–O dipole and the distinct carbonyl–carbonyl spacing of the isoxazolidine-3,5-dione ring, which permits simultaneous hydrogen-bonding contacts with both PPARγ and PPARα ligand-binding pockets [1][2].

PPAR dual agonism insulin sensitizer metabolic syndrome non-thiazolidinedione

Superior Triglyceride-Lowering — JTT-501 (Isoxazolidine-3,5-dione Derivative) vs. Thiazolidinediones in Cellular and In Vivo Models

JTT-501, an isoxazolidine-3,5-dione derivative, produces a triglyceride-lowering effect that is described as a 'unique characteristic compared to the thiazolidinediones' [1]. In 3T3-L1 fibroblast differentiation assays, JTT-501 caused a 50% increase of insulin-induced triglyceride accumulation at a concentration of 1.1 × 10⁻⁷ M (110 nM), consistent with its EC₅₀ of 110 nM for enhancing insulin-stimulated cell differentiation [2][3]. In KKAy mice, an oral dose of 38 mg/kg/day JTT-501 reduced blood glucose by 25% and simultaneously lowered serum triglycerides, whereas TZDs such as pioglitazone are known to increase rather than decrease triglyceride levels in some models [2][3]. This differential pharmacology is mechanistically attributed to the dual PPARα/PPARγ engagement unique to the isoxazolidine-3,5-dione scaffold [1].

triglyceride lowering 3T3-L1 adipogenesis hypertriglyceridemia non-TZD insulin sensitizer

Hypolipidemic Potency of Isoxazolidine-3,5-dione Derivatives — Serum Cholesterol and Triglyceride Reduction with Quantitative Benchmarks

A series of 2-benzoyl-4,4-dialkyl-3,5-isoxazolidinediones demonstrated potent, dose-dependent hypolipidemic activity in rodent models. The lead compound 2-(3,4,5-trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione lowered normolipidemic CF1 mouse serum cholesterol by 49% and serum triglycerides by 34% at 20 mg/kg/day intraperitoneally [1]. In Sprague Dawley rats, the same compound reduced serum cholesterol by 45% and serum triglycerides by 38–49% after 8 weeks of oral dosing at 10–20 mg/kg/day [1]. Independently, in the US patent literature, an N-substituted isoxazolidine-3,5-dione (Compound D) reduced serum cholesterol from 375 mg% to 150 mg% (a 40% reduction) and serum triglycerides from 367 mg/dl to 187 mg/dl (a 51% reduction) in hyperlipidemic mice at 20 mg/kg/day IP over 14 days, with no observable toxicity at doses up to 100 mg/kg/day [2]. For comparison, the classic fibrate clofibrate is referenced as a standard-of-care hypolipidemic in the same patent but required chronic dosing to achieve comparable effects, and its mechanism (PPARα-only) differs from the multi-target enzyme inhibition profile of the isoxazolidinediones [1][2].

hypolipidemic agent serum cholesterol reduction N-substituted isoxazolidinedione hyperlipidemia model

First Non-Thiazolidinedione Insulin Sensitizer in Clinical Development — Isoxazolidine-3,5-dione Scaffold Enables Clinical Translation Precluded for Other Non-TZD Cores

JTT-501 (Reglitazar, PNU-182716), a 4-substituted isoxazolidine-3,5-dione, was the first non-thiazolidinedione insulin sensitizer to enter clinical trials, progressing to Phase II evaluation for type 2 diabetes [1][2]. This clinical-translation milestone is scaffold-specific: contemporaneous non-TZD cores — including noncyclic 1,3-dicarbonyl compounds such as dimethyl malonate 10 (the successor compound selected from the same J. Med. Chem. 1998 study) and 2,4-oxazolidinedione derivatives — did not achieve the same clinical progression despite comparable or greater in vitro potency [1]. The key differentiator was the isoxazolidine-3,5-dione ring's ability to maintain the 1,3-dicarbonyl pharmacophore in a rigid cyclic conformation that balanced metabolic stability, oral bioavailability, and dual PPARα/γ engagement — a combination that the acyclic 1,3-dicarbonyl series could not simultaneously optimize [1][2]. DrugBank records confirm that Reglixane (Reglitazar) is 'the first non-thiazolidenedione to enter clinical trials' and was developed by Pfizer for diabetes [3].

clinical candidate non-thiazolidinedione insulin sensitizer first-in-class drug development milestone

Physicochemical Scaffold Differentiation — Isoxazolidine-3,5-dione vs. Thiazolidine-2,4-dione Core Properties Relevant to Lead Optimization

The unsubstituted isoxazolidine-3,5-dione scaffold (CAS 115344-44-0) exhibits a predicted LogP of −0.89 (ACD/Labs) to −1.04 (ChemScene), TPSA of 55.4 Ų, three hydrogen-bond acceptors, one hydrogen-bond donor, and zero rotatable bonds . Comparison with the corresponding predicted data for unsubstituted thiazolidine-2,4-dione (LogP approximately −0.46, TPSA approximately 46.2 Ų) reveals that the isoxazolidine-3,5-dione core is substantially more hydrophilic (ΔLogP ≈ −0.4 to −0.6) and has a larger polar surface area (ΔTPSA ≈ +9 Ų) . This higher polarity derives from the N–O bond replacing the C–S–C motif, which introduces an additional hydrogen-bond acceptor (the oxygen in the 1-position) and alters the dipole moment . The scaffold also has zero violations of Lipinski's Rule of Five and a predicted ACD/BCF of 1.00 at pH 7.4, indicating minimal bioaccumulation potential . These properties are fixed by the core ring structure and cannot be independently tuned through substituent variation of a thiazolidinedione or oxazolidinedione core; the scaffold itself sets the baseline physicochemical space available for derivative design.

LogP TPSA hydrogen bonding drug-likeness scaffold comparison physicochemical property

Multi-Target Engagement Portfolio Unique to the Isoxazolidine-3,5-dione Scaffold — Aldose Reductase and IMPDH Type II Inhibition

The isoxazolidine-3,5-dione scaffold supports a pharmacologically diverse target-engagement portfolio that is not shared by thiazolidine-2,4-dione, oxazolidine-2,4-dione, or hydantoin cores. Published evidence demonstrates that 3,5-isoxazolidinediones are: (i) inhibitors of lens aldose reductase (AKR1B1), an enzyme implicated in diabetic cataract and neuropathy [1]; (ii) uncompetitive inhibitors of the type II isoform of inosine monophosphate dehydrogenase (IMPDH), with a positive correlation between type II IMPDH inhibition and suppression of DNA and purine synthesis in Tmolt4 leukemia cells [2]; and (iii) cytotoxic agents active against human Tmolt3 T-cell leukemia, murine P388 and L1210 leukemias, human HeLa-S3 uterine carcinoma, and glioma cell lines, with selected compounds blocking DNA and protein synthesis at concentrations of 25, 50, and 100 μM over 60 minutes and suppressing dihydrofolate reductase and ribonucleoside reductase activities [2][3]. By contrast, thiazolidine-2,4-diones are not reported as aldose reductase inhibitors or IMPDH type II uncompetitive inhibitors, and their cytotoxicity profile is limited to PPARγ-dependent mechanisms [3]. This multi-target engagement is a direct structural consequence of the isoxazolidine-3,5-dione ring, which presents the 1,3-dicarbonyl as a metal-chelating or hydrogen-bonding warhead in a geometry distinct from that of thiazolidinediones or hydantoins [4].

aldose reductase inhibitor IMPDH inhibitor polypharmacology diabetic complications anticancer scaffold

Isoxazolidine-3,5-dione (CAS 115344-44-0) — High-Confidence Research and Industrial Application Scenarios for Procurement Decision Support


Non-Thiazolidinedione Metabolic Disorder Drug Discovery — Dual PPARα/γ Agonist Lead Generation

Research groups pursuing insulin sensitizers with intrinsic lipid-lowering activity should prioritize the isoxazolidine-3,5-dione scaffold over thiazolidine-2,4-diones. The dual PPARα/PPARγ agonism demonstrated by the JTT-501 derivative (PPARγ EC₅₀ = 0.28 μM; PPARα EC₅₀ = 5.4 μM) provides a pharmacologically validated starting point for optimizing balanced dual agonists [6]. Unlike TZD-based programs that require molecular hybridization or co-formulation to achieve both glycemic and lipid control, an isoxazolidine-3,5-dione series can deliver both activities from a single chemotype [6][7].

Hypolipidemic Agent Development — Cholesterol and Triglyceride Dual-Reduction Programs

For programs targeting both serum cholesterol and triglyceride reduction through a non-statin, non-fibrate mechanism, the 2-benzoyl-4,4-dialkyl-3,5-isoxazolidinedione series provides a quantitatively benchmarked starting point: the lead compound reduced serum cholesterol by 49% and triglycerides by 34% at 20 mg/kg/day IP in mice, with efficacy maintained after 8 weeks of oral dosing in rats (45% cholesterol reduction, 38–49% triglyceride reduction) [6]. The multi-enzyme inhibition profile — spanning ACAT, HMG-CoA reductase, acetyl-CoA carboxylase, and lipoprotein lipase modulation — cannot be replicated by substituting a thiazolidinedione or oxazolidinedione core [6][7].

Diabetic Complications Research — Aldose Reductase and Polyol Pathway Inhibition

Investigators studying diabetic cataract, neuropathy, or nephropathy should source isoxazolidine-3,5-dione as a core scaffold for aldose reductase inhibitor design. The lens aldose reductase inhibitory activity of isoxazolidine-3,5-diones was established in the Journal of Medicinal Chemistry (1982) and remains scaffold-specific [6]. The N–O bond in the ring is structurally essential for the aldose reductase pharmacophore and is absent from thiazolidinediones, making the isoxazolidine core irreplaceable for this target class [6].

Anticancer Lead Discovery — IMPDH Type II and Purine Synthesis Inhibition

For oncology programs targeting nucleotide metabolism, 3,5-isoxazolidinediones are uncompetitive inhibitors of IMPDH type II, the isoform upregulated in proliferating cancer cells, with demonstrated positive correlation between enzyme inhibition and suppression of DNA/purine synthesis in leukemia cells [6]. The scaffold also delivers cytotoxicity against a panel of human tumor lines (Tmolt3 leukemia, HeLa-S3 carcinoma, glioma) at 25–100 μM, coupled with inhibition of dihydrofolate reductase and ribonucleoside reductase — a multi-node nucleotide biosynthesis blockade not achievable with thiazolidinediones [6][7].

Quote Request

Request a Quote for isoxazolidine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.